4-(Bromomethyl)-3-nitrobenzoic acid

Description

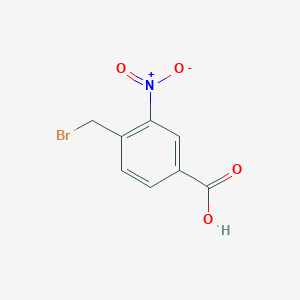

Structure

2D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAHVAFURJBOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204251 | |

| Record name | 4-Bromomethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55715-03-2 | |

| Record name | 4-Bromomethyl-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055715032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromomethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid

CAS Number: 55715-03-2

This technical guide provides a comprehensive overview of 4-(bromomethyl)-3-nitrobenzoic acid, a versatile bifunctional molecule widely utilized in organic synthesis, drug discovery, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a pale yellow to pink crystalline powder.[1] It is soluble in dimethylformamide (DMF) and dichloromethane, but insoluble in water.[1][2] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55715-03-2 | [3][4] |

| Molecular Formula | C₈H₆BrNO₄ | [4] |

| Molecular Weight | 260.04 g/mol | [3][4][5] |

| Melting Point | 127-130 °C (lit.) | [1][3] |

| Appearance | Pale yellow to pink crystalline powder | [1] |

| Solubility | Soluble in DMF and dichloromethane; Insoluble in water | [1][2] |

| pKa | Not available | |

| LogP | 1.8 | [1][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Spectral data available in various deuterated solvents. |

| ¹³C NMR | Spectral data available. |

| FTIR | Spectra available, often recorded using KBr pellets.[5] |

| Raman | FT-Raman spectra have been recorded.[5] |

| Mass Spectrometry | Data available through various ionization techniques. |

| UV-Vis |

Note: For detailed spectra, please refer to specialized databases.

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 4-bromomethylbenzoic acid.[3]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 4-(bromomethyl)benzoic acid, the precursor to the title compound, is as follows. The subsequent nitration step requires careful handling of fuming nitric acid.

Step 1: Synthesis of 4-(Bromomethyl)benzoic acid

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or chlorobenzene.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Filter the crude product and wash with a non-polar solvent (e.g., hexane) to remove byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Nitration of 4-(Bromomethyl)benzoic acid

-

Reaction Setup: In a flask cooled in an ice bath, dissolve 4-(bromomethyl)benzoic acid in a minimal amount of concentrated sulfuric acid.

-

Nitration: Slowly add fuming nitric acid dropwise to the solution while maintaining the low temperature.

-

Reaction: Allow the reaction to stir at low temperature for a specified time, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Applications in Research and Drug Development

This compound is a valuable building block due to its two reactive functional groups: the bromomethyl group, which is susceptible to nucleophilic substitution, and the carboxylic acid group, which can undergo esterification or amidation. The nitro group also plays a crucial role, particularly in its application as a photocleavable linker.

Photocleavable Linker in Solid-Phase Synthesis

A significant application of this compound is as a precursor to photocleavable linkers used in solid-phase synthesis. The o-nitrobenzyl functionality allows for the mild release of synthesized molecules from the solid support upon irradiation with UV light.[6][7] This is particularly useful for the synthesis of sensitive compounds that may be degraded by the harsh acidic conditions typically used for cleavage.

Experimental Protocol: Solid-Phase Peptide Synthesis

-

Resin Functionalization: The carboxylic acid group of this compound is first activated and coupled to an amino-functionalized solid support (e.g., aminomethyl polystyrene).

-

Peptide Assembly: The peptide chain is assembled on the support-bound linker using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

-

Cleavage: The peptide-resin is suspended in a suitable solvent (e.g., DMF, dichloromethane) and irradiated with UV light (typically around 350 nm) to cleave the peptide from the resin.

-

Isolation: The resin is filtered off, and the crude peptide in the filtrate is then purified, typically by reverse-phase HPLC.

Caged Compounds

The o-nitrobenzyl group derived from this compound can be used to "cage" biologically active molecules. The caged compound is inactive until it is irradiated with light, which releases the active molecule. This technique allows for precise spatial and temporal control over the release of drugs, neurotransmitters, or other signaling molecules in biological systems.

Experimental Protocol: Photocleavage

-

Sample Preparation: Prepare a solution of the o-nitrobenzyl-caged compound in a suitable buffer or solvent that is transparent at the irradiation wavelength.

-

Irradiation: Irradiate the solution with a UV light source (e.g., a mercury lamp with appropriate filters or a laser) at the optimal wavelength for cleavage (typically 350-365 nm).

-

Monitoring: Monitor the progress of the photocleavage reaction by techniques such as HPLC, UV-Vis spectroscopy, or by observing the biological effect of the released molecule.

-

Analysis: Analyze the photoproducts to confirm the identity of the released molecule and the nitrosobenzaldehyde byproduct.

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile reagent in chemical synthesis and biomedical research. Its unique combination of a reactive bromomethyl group, a carboxylic acid, and a photolabile o-nitrobenzyl core makes it an essential tool for the construction of complex molecules, the development of drug delivery systems, and the controlled release of bioactive compounds. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. echemi.com [echemi.com]

- 2. 4-Bromomethyl-3-nitrobenzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 3. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

4-(Bromomethyl)-3-nitrobenzoic acid molecular weight

An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a versatile reagent in organic synthesis and pharmaceutical research.

Core Molecular Properties

This compound is a substituted benzoic acid derivative containing a bromomethyl and a nitro group. These functional groups make it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility is often found in nucleophilic substitution reactions.[1]

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H6BrNO4 | [1][2][3][4] |

| Molecular Weight | 260.04 g/mol | [1][2][3] |

| Alternate Molecular Weight | 260.043 g/mol | [4] |

| CAS Number | 55715-03-2 | [2][3][4] |

| Appearance | Beige to yellow crystalline powder | [1] |

| Solubility | Soluble in DMF and dichloromethane; Insoluble in water | [4] |

Experimental Protocols

Detailed experimental protocols for specific applications of this compound, such as its use as a reactant in the synthesis of 4-bromomethyl-3-nitrobenzoic acid succinimide (B58015) ester, are highly dependent on the target molecule and reaction conditions. Specific, validated protocols should be consulted from peer-reviewed literature relevant to the desired synthetic pathway.

Molecular Structure and Functional Groups

The structural arrangement of this compound is key to its reactivity. The molecule consists of a central benzene (B151609) ring substituted with a carboxylic acid group, a nitro group, and a bromomethyl group. The relative positions of these groups influence the molecule's chemical behavior.

Caption: Logical relationship of functional groups in this compound.

References

4-(Bromomethyl)-3-nitrobenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-3-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount for their effective application in synthesis and analysis. This guide provides a detailed overview of the physical properties of this compound, a versatile building block in organic and medicinal chemistry.

Physicochemical Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol [1][2][3] |

| Appearance | Pale yellow to pink or beige crystalline powder[2][3][4] |

| Melting Point | 127-133 °C[2][4][5] |

| Boiling Point | 392 °C[2] |

| Density | 1.8 ± 0.1 g/cm³[2] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dichloromethane.[2][4][5] Insoluble in water.[2][5] Also soluble in alcohol (1g/120ml), diethyl ether (1g/100ml), and chloroform (B151607) (1g/400ml). |

| Flash Point | 191 °C[2] |

| Refractive Index | 1.652[2] |

| Purity | Typically available as ≥97% or ≥98% (HPLC)[3][5] |

| CAS Number | 55715-03-2[1][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above for this compound are not explicitly available in the reviewed literature. These values are typically reported by chemical suppliers and databases and are determined using standard analytical techniques. For instance, melting points are generally determined using a melting point apparatus, and purity is often assessed by High-Performance Liquid Chromatography (HPLC). For rigorous research, it is recommended to independently verify these properties using standard laboratory procedures.

Synthetic Applications and Logical Workflow

This compound is a valuable intermediate in organic synthesis due to its reactive bromomethyl group and the directing effects of the nitro and carboxylic acid functionalities.[3] It serves as a key starting material for the synthesis of a variety of more complex molecules.[4][5]

One of its notable applications is its use as a photolabile handle in solid-phase peptide synthesis.[2][4] The compound is also utilized as a reactant in the synthesis of various esters and other derivatives, and as a starting material for creating libraries of compounds like 2H-indazoles for screening purposes.[4][5]

The following diagram illustrates the role of this compound as a precursor in several synthetic pathways.

Caption: Synthetic utility of this compound.

References

- 1. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 [chemicalbook.com]

- 5. 4-Bromomethyl-3-nitrobenzoic acid, 97% | Fisher Scientific [fishersci.ca]

4-(Bromomethyl)-3-nitrobenzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 4-(Bromomethyl)-3-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This information is critical for its application in research, particularly in drug development and synthetic chemistry, where it is often used as a linker or an intermediate.[1][2][3] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Core Topic: Solubility of this compound

This compound is a derivative of benzoic acid characterized by the presence of a bromomethyl and a nitro group on the benzene (B151609) ring.[1] These functional groups dictate its polarity and, consequently, its solubility profile. The compound is generally soluble in polar aprotic and some polar protic organic solvents, while exhibiting low solubility in nonpolar solvents and water.[1][2][3]

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of common organic solvents. The quantitative data has been converted to standardized units for ease of comparison.

| Solvent Category | Solvent | Formula | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Solubility (mg/mL) | Notes |

| Polar Aprotic | DMF | C₃H₇NO | 73.09 | Data not available | Data not available | Described as "soluble".[1][2][3] |

| Dichloromethane | CH₂Cl₂ | 84.93 | Data not available | Data not available | Described as "soluble".[1][2][3] | |

| Polar Protic | Alcohol (Ethanol) | C₂H₅OH | 46.07 | ~0.83 | ~8.3 | Calculated from 1g in 120mL.[1] |

| Weakly Polar | Diethyl Ether | (C₂H₅)₂O | 74.12 | ~1.00 | ~10.0 | Calculated from 1g in 100mL.[1] |

| Chloroform | CHCl₃ | 119.38 | ~0.25 | ~2.5 | Calculated from 1g in 400mL.[1] | |

| Aqueous | Water | H₂O | 18.02 | Data not available | Data not available | Described as "insoluble".[1][2][3] |

Experimental Protocols: Determination of Equilibrium Solubility

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. This method was the basis for the quantitative data presented and is recommended for any further solubility studies.

Static Isothermal Shake-Flask Method

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Sealed, airtight vials or flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the sealed vial in a constant temperature shaker or water bath, typically maintained at 25 °C (298.15 K). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary studies can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus analytical response is used for quantification.

-

Data Analysis: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the solubility and application of this compound.

References

An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3-nitrobenzoic acid (BNBA), a versatile reagent in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, experimental protocols for its synthesis, and its application in the construction of chemical libraries.

Physicochemical Properties

This compound is a solid, crystalline compound. Its key properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4]

| Property | Value |

| Melting Point | 127-130 °C (lit.)[1][2][3] |

| 125-137 °C (clear melt)[5][6] | |

| Molecular Formula | C₈H₆BrNO₄[3][4] |

| Molecular Weight | 260.04 g/mol [1][4] |

| Appearance | White to cream or pale yellow to pale brown crystalline powder[2][5][6] |

| Solubility | Soluble in DMF and dichloromethane; Insoluble in water[1][2][3] |

| CAS Number | 55715-03-2[1][3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 4-bromomethylbenzoic acid.[1][3][7] The precursor, 4-bromomethylbenzoic acid, can be synthesized from 4-methylbenzoic acid via a radical substitution reaction.

Step 1: Synthesis of 4-Bromomethylbenzoic Acid [8]

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylbenzoic acid (p-toluic acid), N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in chlorobenzene.

-

Reflux: Heat the mixture to a gentle boil and maintain reflux for 1 hour. The reaction should be monitored for the consumption of the starting material.

-

Isolation: After cooling the reaction mixture to room temperature and then in an ice bath, the crude product precipitates. Collect the solid by suction filtration.

-

Purification: Wash the collected solid sequentially with hexane (B92381) to remove organic byproducts and then with deionized water to remove the succinimide (B58015) byproduct. The crude 4-bromomethylbenzoic acid is then recrystallized from a minimal amount of a suitable solvent like ethyl acetate (B1210297) to yield the purified product.

Step 2: Nitration of 4-Bromomethylbenzoic Acid to Yield this compound [1][9]

-

Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

-

Reaction: Dissolve the 4-bromomethylbenzoic acid from Step 1 in concentrated sulfuric acid, and cool the mixture to 0-10°C in an ice-salt bath.

-

Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 4-bromomethylbenzoic acid, ensuring the temperature is maintained between 5-15°C.

-

Quenching and Isolation: After the addition is complete, continue stirring for a short period before pouring the reaction mixture onto crushed ice. The solid this compound will precipitate out of the solution.

-

Purification: Collect the crude product by suction filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization.

Melting Point Determination

The melting point of the synthesized this compound is determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline product is packed into a capillary tube, which is sealed at one end.

-

Measurement: The capillary tube is placed in the melting point apparatus and heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly in the solid-phase synthesis of compound libraries for drug discovery.[10][11] One notable application is its use as a key precursor for the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones, a scaffold of interest in pharmaceutical development.[12]

The process involves immobilizing the this compound on a solid support, followed by a sequence of chemical transformations to build the benzodiazepine (B76468) core structure.[12]

Visualizations

The following diagrams illustrate the synthesis pathway of this compound and a general workflow for its application in solid-phase synthesis.

Caption: Synthesis of this compound.

Caption: Application in Solid-Phase Synthesis.

References

- 1. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 [chemicalbook.com]

- 4. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromomethyl-3-nitrobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Bromomethyl-3-nitrobenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. lookchem.com [lookchem.com]

- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. Application of polymer-bound this compound for synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals and functionalized materials. This document details the prevalent synthetic methodologies, experimental protocols, and relevant chemical data to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure, featuring a reactive benzylic bromide and a nitro-substituted benzoic acid, makes it an invaluable building block for the construction of complex molecular architectures. It serves as a crucial intermediate in the synthesis of pharmaceuticals, such as 1,4-benzodiazepine-2,3-diones, and as a photocleavable linker in solid-phase synthesis.[1][2] The presence of the nitro group influences the reactivity of the molecule and provides a handle for further functionalization, such as reduction to an amine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, handling, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol [2] |

| Appearance | Pale yellow to pink crystalline powder |

| Melting Point | 127-130 °C[3] |

| Solubility | Soluble in DMF and dichloromethane; Insoluble in water[3] |

| CAS Number | 55715-03-2[2] |

Synthetic Routes

The most common and direct method for the synthesis of this compound is through the radical bromination of 4-methyl-3-nitrobenzoic acid. An alternative, though less direct, route involves the nitration of 4-(bromomethyl)benzoic acid. The former is generally preferred due to the commercial availability of the starting material and the well-established conditions for benzylic bromination.

Primary Synthetic Route: Radical Bromination of 4-Methyl-3-nitrobenzoic Acid

This approach utilizes a free radical substitution reaction at the benzylic position of 4-methyl-3-nitrobenzoic acid. N-Bromosuccinimide (NBS) is the most frequently employed brominating agent for this transformation, and the reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure for a similar substrate and provides a robust method for the synthesis of this compound.[4]

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Acetonitrile (or another suitable solvent such as carbon tetrachloride or chlorobenzene)

-

Water

-

Isopropyl alcohol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, charge 4-methyl-3-nitrobenzoic acid and acetonitrile.

-

To this mixture, add N-bromosuccinimide followed by a catalytic amount of AIBN or benzoyl peroxide.

-

Heat the reaction mixture to reflux (for acetonitrile, approximately 82°C; a temperature of 55-60°C has also been reported as effective) and maintain for 12 hours.[4]

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under vacuum to remove about 80% of the acetonitrile.

-

Add water to the crude mixture and stir at room temperature for 30 minutes to precipitate the product and dissolve the succinimide (B58015) byproduct.

-

Filter the solid product and wash it with water.

-

Further purify the solid by stirring it with isopropyl alcohol at room temperature for 30 minutes.

-

Filter the purified product and dry it at room temperature.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a structurally related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, which can be indicative of the expected outcomes for the synthesis of this compound.[4]

| Parameter | Value |

| Starting Material | Methyl 2-methyl-3-nitrobenzoate |

| Reagents | N-bromo succinimide, azobisisobutyronitrile |

| Solvent | Acetonitrile |

| Reaction Temperature | 55-60 °C |

| Reaction Time | 12 hours |

| Yield | 84.40% |

| Purity (by HPLC) | 98.17% |

Potential Side Reactions and Impurities

The primary side reaction of concern in benzylic bromination is over-bromination, leading to the formation of the dibrominated product, 4-(dibromomethyl)-3-nitrobenzoic acid. Ring bromination is also a possibility, though less likely under radical conditions.

Common impurities may include:

-

Unreacted 4-methyl-3-nitrobenzoic acid

-

4-(Dibromomethyl)-3-nitrobenzoic acid

-

Succinimide (byproduct from NBS)

Purification via recrystallization or washing with appropriate solvents is crucial to remove these impurities.[5]

Application in Solid-Phase Synthesis

This compound is a valuable tool in solid-phase organic synthesis, particularly as a linker for the construction of small molecule libraries. One notable application is in the synthesis of 1,4-benzodiazepine-2,3-diones.[1]

Caption: Workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,3-diones.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. The synthesis should be carried out in a well-ventilated fume hood. The reagents used in the synthesis, particularly NBS and radical initiators, also require careful handling as per their respective safety data sheets (SDS).

Conclusion

The synthesis of this compound via radical bromination of 4-methyl-3-nitrobenzoic acid is a reliable and efficient method for producing this important synthetic intermediate. This guide provides the necessary technical details for its preparation and highlights its utility in modern drug discovery and materials science. Careful attention to the experimental protocol and safety precautions will ensure a successful and safe synthesis.

References

- 1. Application of polymer-bound this compound for synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-溴甲基-3-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic acid

This technical guide provides a comprehensive overview of 4-(bromomethyl)-3-nitrobenzoic acid, a versatile chemical compound with significant applications in research and development, particularly in the fields of organic synthesis, pharmaceuticals, and material science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structure and common uses in research and commerce. These include:

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H6BrNO4 | [1][2] |

| Molecular Weight | 260.04 g/mol | [1][2] |

| CAS Number | 55715-03-2 | [1][2] |

| Appearance | Beige to yellow crystalline powder | [2] |

| Melting Point | 127-130 °C | [3][4][5] |

| Boiling Point | 392 °C | [3][5] |

| Density | 1.8 g/cm³ | [3] |

| Solubility | Soluble in DMF and dichloromethane; Insoluble in water.[3][4][5] | |

| Topological Polar Surface Area | 83.1 Ų | [1][3] |

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis due to its reactive bromomethyl and nitro functional groups.[2] Its applications are diverse, spanning several areas of chemical and biological research:

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules.[2]

-

Solid-Phase Peptide Synthesis: The compound is employed as a photolabile handle, facilitating the synthesis of peptides on a solid support.[3][4]

-

Bioconjugation: Its structure is valuable in bioconjugation techniques, enabling the linkage of biomolecules to other molecules or surfaces, which is critical for developing drug delivery systems.[2]

-

Polymer Chemistry: It is used in the creation of specialty polymers, contributing to enhanced thermal stability and chemical resistance in high-performance materials.[2]

-

Dyes and Pigments: The compound acts as an intermediate in the production of dyes and pigments.[2]

-

Photocleavable Linkers: It is utilized as a UV-cleavable reagent to functionalize materials such as polyacrylamide acryl hydrate (B1144303) (PAAH) and to create localized photoinversion of surface charges in colloidal crystals.[6]

Experimental Protocols

A common method for the synthesis of this compound involves the nitration of 4-bromomethylbenzoic acid.[4][6] The precursor, 4-bromomethylbenzoic acid, can be synthesized from 4-methylbenzoic acid through a radical substitution reaction.

Synthesis of 4-bromomethylbenzoic acid from 4-methylbenzoic acid: [7]

-

Reaction Setup: In a 100 mL round-bottomed flask, combine 4-methylbenzoic acid (3.00 g, ~15 mmol), N-bromosuccinimide (NBS, 4.0 g), and benzoyl peroxide (0.25 g).

-

Solvent Addition: Add chlorobenzene (B131634) (30 mL) to the flask, ensuring all solid reagents are washed down from the neck.

-

Reflux: Attach a reflux condenser and gently boil the mixture for 1 hour. The reaction time starts when the mixture begins to boil. Swirl the flask every five minutes to ensure proper mixing.

-

Precipitation: After 1 hour, cool the flask to room temperature and then place it in an ice bath to allow the product to precipitate.

-

Filtration and Washing: Filter the solid product using suction filtration. Wash the solid with three 10 mL portions of hexane (B92381) to remove byproducts.

-

Purification: Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry to dissolve the succinimide (B58015) byproduct. Filter the solid again with suction.

-

Final Washing and Drying: Wash the purified solid with two 15 mL portions of water and two 15 mL portions of hexane. Leave the product to dry under suction for 10 minutes.

-

Recrystallization: For further purification, recrystallize the crude product from a minimal amount of ethyl acetate.

Visualizations

The following diagrams illustrate the synthesis workflow and the key applications of this compound.

Caption: Synthesis workflow for this compound.

Caption: Major applications of this compound.

References

- 1. 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 4-Bromomethyl-3-nitrobenzoic acid | 55715-03-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

Spectroscopic Analysis of 4-(Bromomethyl)-3-nitrobenzoic Acid: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 4-(Bromomethyl)-3-nitrobenzoic acid, catering to researchers, scientists, and professionals in drug development. The information is presented through structured data tables, comprehensive experimental protocols, and a logical workflow diagram to facilitate understanding and application in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. |

| ~8.5 | Singlet | 1H | Ar-H (H-2) | This proton is ortho to both the electron-withdrawing nitro and carboxylic acid groups, leading to a significant downfield shift. |

| ~8.2 | Doublet | 1H | Ar-H (H-6) | This proton is ortho to the nitro group and meta to the carboxylic acid, resulting in a downfield shift. |

| ~7.8 | Doublet | 1H | Ar-H (H-5) | This proton is ortho to the bromomethyl group and meta to the nitro group. |

| ~4.8 | Singlet | 2H | -CH₂Br | Benzylic protons adjacent to a bromine atom are deshielded and typically appear in this region. The strong electron-withdrawing effect of the adjacent nitro group further shifts it downfield.[1] |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | -COOH | The carbonyl carbon of a benzoic acid derivative. |

| ~150 | C-NO₂ | Aromatic carbon attached to the electron-withdrawing nitro group. |

| ~140 | C-CH₂Br | Aromatic carbon attached to the bromomethyl group. |

| ~135 | C-COOH | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~133 | Ar-CH (C-6) | Aromatic methine carbon. |

| ~128 | Ar-CH (C-5) | Aromatic methine carbon. |

| ~125 | Ar-CH (C-2) | Aromatic methine carbon, deshielded by adjacent nitro and carboxyl groups. |

| ~30 | -CH₂Br | The benzylic carbon is shifted downfield by the attached bromine atom. |

1.2 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1530 and ~1350 | N-O asymmetric & symmetric stretch | Nitro group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic |

| ~1200 | C-O stretch | Carboxylic Acid |

| ~680 | C-Br stretch | Alkyl Halide |

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 260/262 | [M]⁺ | Molecular ion peak, showing a characteristic ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

| 181 | [M-Br]⁺ | Loss of a bromine radical. |

| 215/217 | [M-NO₂]⁺ | Loss of a nitro group. |

| 134 | [M-Br-COOH]⁺ | Loss of a bromine radical and a carboxyl group. |

| 104 | [C₇H₄O]⁺ | Further fragmentation of the aromatic ring. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

2.1 NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for carboxylic acids) in a clean, dry vial.

-

Gently vortex the mixture to ensure complete dissolution.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Ensure the sample height in the tube is approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 2-5 second relaxation delay).

-

Acquire the ¹³C spectrum. This will require a significantly larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

2.2 IR Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount of KBr powder in an oven to ensure it is completely dry.

-

Weigh approximately 1-2 mg of the solid sample and about 100-200 mg of dry KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

2.3 Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound sample

-

A suitable solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.

-

Further dilute this stock solution to a final concentration of about 1-10 µg/mL.

-

-

Data Acquisition:

-

Set the mass spectrometer parameters (e.g., ion source, capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data can be acquired in both positive and negative ion modes to observe [M+H]⁺ or [M-H]⁻ ions, respectively.

-

-

Data Analysis:

-

Identify the molecular ion peak(s). Note the isotopic pattern for bromine.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed spectrum with theoretical isotopic patterns to confirm the elemental composition.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

4-(Bromomethyl)-3-nitrobenzoic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 4-(Bromomethyl)-3-nitrobenzoic acid, a versatile reagent used in pharmaceutical synthesis and polymer chemistry.[1] Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the toxicological profile, proper handling procedures, emergency response, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[2][3] It is also a lachrymator, meaning it can cause tearing.[2] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314 - Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | 1 | H318 - Causes serious eye damage[4] |

Signal Word: Danger[3]

Hazard Pictogram:

-

GHS05 (Corrosion)[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, storage, and experimental design.

| Property | Value |

| Molecular Formula | C₈H₆BrNO₄[2] |

| Molecular Weight | 260.04 g/mol [2] |

| Appearance | Light yellow to pink crystalline powder[5] |

| Melting Point | 127-130 °C[3] |

| Solubility | Soluble in Dimethylformamide (DMF) and dichloromethane. Insoluble in water.[5] |

| Stability | Stable under normal conditions[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Avoid breathing dust.[2]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] A face shield may be necessary for splash hazards.

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

Store in a corrosives area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[2][5]

Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment for handling this compound.

References

- 1. carlroth.com [carlroth.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 4-Bromomethyl-3-nitrobenzoic acid 97 55715-03-2 [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Bromomethyl-3-nitrobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Storage and Stability of 4-(Bromomethyl)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the storage, stability, and handling of 4-(bromomethyl)-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis and various chemical applications. This document outlines the recommended storage conditions to ensure the compound's integrity and summarizes its stability under various stress conditions, including hydrolytic, oxidative, and photolytic environments. A validated stability-indicating high-performance liquid chromatography (HPLC-UV) method is detailed, providing a robust protocol for purity and degradation analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of this compound in their work.

Introduction

This compound is a versatile bifunctional molecule utilized as a building block in the synthesis of a wide range of biologically active molecules and specialty polymers.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, and the nitro-substituted benzoic acid moiety, which can be further functionalized. Given its reactivity, understanding the stability and proper storage of this compound is critical to ensure its quality, purity, and performance in sensitive applications. This guide synthesizes available data to provide a comprehensive resource on the storage and stability of this compound.

Recommended Storage and Handling

Proper storage and handling of this compound are essential to maintain its chemical integrity and to ensure the safety of laboratory personnel. The compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[3][4]

Storage Conditions:

-

Temperature: Store in a cool, dry place.[5] Some suppliers recommend refrigerated storage at 0-8 °C.

-

Atmosphere: Store in a well-ventilated area.[5][6] For long-term storage, keeping the compound under an inert gas is advisable to protect from moisture.

-

Container: Keep the container tightly closed to prevent moisture ingress.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents and incompatible substances.[5]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Handle in a well-ventilated area or in a closed system with appropriate exhaust ventilation.

-

Wash hands thoroughly after handling.[5]

Chemical Stability

Forced degradation studies have been conducted to determine the intrinsic stability of this compound under various stress conditions. These studies are crucial for identifying potential degradation pathways and for the development of stability-indicating analytical methods.

A key study subjected this compound to hydrolytic (acid and alkaline), oxidative, and photolytic stress conditions. The compound demonstrated significant lability under acidic and alkaline conditions, while showing greater stability under oxidative and photolytic stress.[3][6][7]

Summary of Stability Data

The following table summarizes the degradation of this compound under different stress conditions as determined by a stability-indicating HPLC-UV method.[3][7]

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradation Product |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15.3 | 4-(Hydroxymethyl)-3-nitrobenzoic acid |

| Alkaline Hydrolysis | 0.1 M NaOH | 8 h | Room Temperature | 21.7 | 4-(Hydroxymethyl)-3-nitrobenzoic acid |

| Oxidative Stress | 3% H₂O₂ | 36 h | Room Temperature | No significant degradation | Not Applicable |

| Photostability | UV light | - | - | No significant degradation | Not Applicable |

Degradation Pathways

The primary degradation pathway observed under hydrolytic conditions is the conversion of the bromomethyl group to a hydroxymethyl group, forming 4-(hydroxymethyl)-3-nitrobenzoic acid.[3][7]

Caption: Hydrolytic degradation of this compound.

Experimental Protocols: Stability-Indicating HPLC-UV Method

A validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is crucial for assessing the purity of this compound and for quantifying its degradation products. The following protocol is based on a published stability-indicating assay.[3][6][7]

Chromatographic Conditions

| Parameter | Condition |

| Column | Octadecylsilane (C18) |

| Mobile Phase | Methanol:Water (80:20, v/v), pH adjusted to 4.0 with formic acid |

| Flow Rate | 0.7 mL/min |

| Detection | UV Diode Array at 271 nm |

| Injection Volume | 20 µL |

| Temperature | 30°C |

Forced Degradation Study Protocol

The following workflow outlines the steps for conducting a forced degradation study on this compound.

Caption: Workflow for forced degradation study of this compound.

Conclusion

This compound is a stable compound under normal storage conditions when protected from moisture. However, it is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of 4-(hydroxymethyl)-3-nitrobenzoic acid. The compound exhibits good stability against oxidative and photolytic stress. For accurate assessment of its purity and stability, the use of a validated stability-indicating HPLC-UV method is recommended. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. academic.oup.com [academic.oup.com]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-3-nitrobenzoic acid is a versatile bifunctional molecule that serves as a critical building block in various synthetic applications, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive bromomethyl group and a nitro-substituted benzoic acid moiety, allows for its use as a linker in solid-phase synthesis, a photocleavable protecting group, and an intermediate in the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and key applications, with a focus on its utility for researchers and professionals in drug development.

General Description

This compound, also known by its acronym BNBA, is a pale yellow to pink crystalline powder.[1] It is a derivative of benzoic acid, characterized by the presence of a bromomethyl group at the 4-position and a nitro group at the 3-position of the benzene (B151609) ring.[1][2] This substitution pattern imparts distinct reactivity to the molecule, making it a valuable reagent in organic synthesis. The carboxylic acid group provides a handle for amide bond formation and esterification, while the bromomethyl group is susceptible to nucleophilic substitution. The nitro group, being an electron-withdrawing group, influences the reactivity of the aromatic ring and can be reduced to an amino group for further functionalization.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₈H₆BrNO₄ | [3] |

| Molecular Weight | 260.04 g/mol | [3][4] |

| Appearance | Pale yellow to pink crystalline powder | [1][5] |

| Melting Point | 127-130 °C (lit.) | [1][2][3] |

| Boiling Point | 392 °C | [3] |

| Density | 1.814 g/cm³ | [3] |

| Solubility | Soluble in DMF and dichloromethane. Insoluble in water. | [1][2][3] |

| Flash Point | 191 °C | [3] |

| pKa | 3.42 ± 0.10 (Predicted) | [6] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

This step involves the radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

-

Materials:

-

4-methylbenzoic acid (1 equivalent)

-

N-bromosuccinimide (NBS) (1.1 equivalents)

-

Benzoyl peroxide (0.05 equivalents)

-

Chlorobenzene (B131634) (solvent)

-

Hexane (B92381) (for washing)

-

Deionized water (for washing)

-

Ethyl acetate (B1210297) (for recrystallization)

-

-

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid, N-bromosuccinimide, and benzoyl peroxide.

-

Add chlorobenzene to the flask to dissolve the reactants.

-

Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid using suction filtration and wash with cold hexane to remove byproducts.

-

Wash the solid with deionized water to remove succinimide.

-

Recrystallize the crude product from a minimal amount of hot ethyl acetate to obtain pure 4-(bromomethyl)benzoic acid.

-

Step 2: Synthesis of this compound

This step involves the nitration of 4-(bromomethyl)benzoic acid using a mixture of nitric acid and sulfuric acid.

-

Materials:

-

4-(bromomethyl)benzoic acid (1 equivalent)

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Ice

-

-

Procedure:

-

In a flask, dissolve 4-(bromomethyl)benzoic acid in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

-

Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-60 minutes.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Applications in Drug Development and Research

This compound is a valuable tool in drug discovery and development due to its versatile reactivity.

Solid-Phase Synthesis of Heterocyclic Compounds

One of the significant applications of this compound is in the solid-phase synthesis of heterocyclic libraries, such as 1,4-benzodiazepine-2,3-diones.[7] The polymer-bound reagent allows for a streamlined, multi-step synthesis with simplified purification.

This protocol outlines a general four-step sequence for the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones using a polymer-bound this compound.

-

Materials:

-

Polymer-bound this compound

-

Primary amines

-

Acylating agents

-

Reducing agents (e.g., SnCl₂·2H₂O)

-

Alkylating agents

-

Appropriate solvents (e.g., DMF, NMP) and reagents for solid-phase synthesis.

-

-

Procedure:

-

Nucleophilic Displacement: The polymer-bound this compound is treated with a primary amine, which displaces the bromide to form a secondary amine linker.

-

Acylation: The secondary amine is then acylated with a suitable acylating agent.

-

Simultaneous Reduction and Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the benzodiazepinedione ring structure.

-

Alkylation: The final diversification step involves the alkylation of the benzodiazepinedione scaffold.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 3. 4-ブロモメチル-3-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes - Nanjing Tech University [pure.njtech.edu.cn:443]

Methodological & Application

Application Notes and Protocols for the Use of 4-(Bromomethyl)-3-nitrobenzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(bromomethyl)-3-nitrobenzoic acid as a photocleavable linker in solid-phase peptide synthesis (SPPS). This linker is a valuable tool for the synthesis of C-terminal peptide acids and amides, offering an orthogonal cleavage strategy that avoids the use of harsh acids, thereby preserving sensitive amino acid modifications.

Application Notes

Principle of Photocleavage

The use of this compound introduces an ortho-nitrobenzyl (o-NB) moiety as the anchoring group to the solid support. This chemical group is photolabile and can be cleaved by irradiation with UV light, typically at a wavelength of 350-365 nm.[1][2] Upon absorption of a photon, the o-NB group undergoes an intramolecular rearrangement, leading to the release of the synthesized peptide from the resin.[3] This process is mild and does not require additional chemical reagents, making it highly compatible with complex peptides containing acid-sensitive protecting groups.[1]

Advantages Over Traditional Acid-Labile Linkers

-

Orthogonality: The photocleavage is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the base-labile Fmoc group used for Nα-protection in standard SPPS.[1]

-

Mild Conditions: Peptides are released under neutral conditions, preventing degradation of sensitive residues (e.g., tryptophan, methionine) or modifications (e.g., glycosylation, phosphorylation) that can occur with strong acid cleavage (e.g., TFA or HF).[1][4]

-

Spatial and Temporal Control: Light provides the ability to control precisely when and where cleavage occurs, which can be advantageous in applications like peptide microarrays.

Factors Influencing Cleavage Efficiency

The rate and yield of photocleavage are influenced by several factors:

-

Linker Structure: The presence of electron-donating groups, such as methoxy (B1213986) groups, on the nitrobenzyl ring can dramatically increase the rate of cleavage.

-

Solid Support vs. Solution: Cleavage is significantly slower for peptides attached to a solid support compared to the same linker in solution.[1][5] This is attributed to light scattering and solvation effects of the resin beads.

-

Wavelength and Light Intensity: Cleavage is most efficient at wavelengths between 350-365 nm.[6] Higher light intensity generally leads to faster cleavage, though care must be taken to avoid photodamage to the peptide.

-

Solvent and pH: The choice of solvent can impact cleavage rates, with some studies showing faster cleavage in organic solvents compared to aqueous buffers.[1] The pH of the medium can also affect the photolysis rate.[7]

Quantitative Data

The efficiency of photocleavage can vary based on the specific linker, peptide sequence, and experimental conditions. The following tables summarize representative data from the literature.

Table 1: Comparison of Photocleavage Conditions and Yields for o-Nitrobenzyl-Based Linkers

| Linker/System | Wavelength (nm) | Time | Yield | Notes | Reference |

| Model Peptide (in solution) | 365 | 25 min | >95% | Cleavage of a model peptide containing a 2-nitrophenylalanine residue. | [8] |

| Resin-Bound Peptide | 365 | 3 h | ~95% | Cleavage from an o-nitrobenzyl-based linker on a solid support. | [1] |

| Immobilized DNA | ~340 | - | ~80% | Cleavage of a fluorophore from DNA immobilized on a glass chip. | [9] |

| T4 Lysozyme Mutant | >300 | 60 min | 22 ± 5% | Protein backbone cleavage at an incorporated 2-nitrophenylalanine. | [8] |

Table 2: Factors Affecting Photocleavage Rates

| Factor | Observation | Impact on Rate | Reference |

| Substituents | Addition of two alkoxy groups (veratryl-based linker) | Dramatic increase | |

| Addition of an α-methyl group to the benzylic carbon | ~5-fold increase over veratryl-based linker | ||

| Phase | Solid-phase vs. Solution-phase | Slower on solid support | [1][5] |

| Solvent | Dioxane vs. PBS buffer | ~3-fold increase in dioxane | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the linker molecule itself.

-

Nitration: Cool 100 mL of fuming nitric acid to -10 °C in an ice-salt bath.

-

Add 4-(bromomethyl)benzoic acid (5.4 g, 25 mmol) in portions over 30 minutes, maintaining the temperature at -10 °C.

-

Stir the suspension at -10 °C for an additional 2 hours until the solid dissolves completely.

-

Precipitation: Pour the reaction mixture onto crushed ice.

-

Isolation: Collect the resulting precipitate by filtration and wash thoroughly with cold water.

-

Dry the product, this compound, under vacuum.

Protocol 2: Preparation of 4-(Bromomethyl)-3-nitrobenzoylaminomethyl Polystyrene Resin

This protocol describes the attachment of the linker to a standard aminomethylated polystyrene resin.

-

Swell aminomethyl polystyrene resin (e.g., 10 g, 1.0 mmol/g) in dichloromethane (B109758) (DCM) for 1 hour.

-

In a separate flask, dissolve this compound (3 equivalents relative to the resin's amino groups) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIC (3 eq.) to the linker solution to pre-activate it for 10 minutes.

-

Filter the swollen resin to remove the DCM and add the activated linker solution.

-

Agitate the mixture at room temperature for 12-24 hours.

-

Monitor the reaction using a Kaiser test to confirm the consumption of free amino groups.

-

Once the reaction is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (B129727) (3x).

-

Dry the resin under vacuum.

Protocol 3: Loading the First Fmoc-Amino Acid onto the Resin

This protocol details the attachment of the C-terminal amino acid to the photocleavable linker via an ester bond.

-

Swell the 4-(bromomethyl)-3-nitrobenzoylaminomethyl polystyrene resin (1 g) in DMF (10 mL) for 1 hour.

-

In a separate flask, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) in DMF.

-

Add potassium fluoride (B91410) (KF, 5 eq.) or cesium carbonate (Cs₂CO₃, 0.5 eq.) to the amino acid solution to form the corresponding salt. Stir for 30 minutes.

-

Filter the swollen resin and add the amino acid salt solution.

-

Heat the reaction mixture to 50 °C and agitate for 12-24 hours.

-

Filter the resin and wash thoroughly with DMF (3x), 50% aqueous DMF (1x), DMF (3x), DCM (3x), and Methanol (3x).

-

To cap any unreacted bromomethyl groups, treat the resin with a solution of 10% diisopropylethylamine (DIPEA) in methanol for 2 hours.

-

Wash the resin as in step 6 and dry under vacuum.

Protocol 4: Standard Fmoc-SPPS Elongation Cycle

This is a standard protocol for elongating the peptide chain. Repeat this cycle for each amino acid.

-

Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (10 mL/g) for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to ensure the reaction is complete. If positive, repeat the coupling step.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 5: Photocleavage of the Peptide from the Resin

This protocol describes the final release of the peptide from the solid support.

-

After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.

-

Suspend the resin (e.g., 100 mg) in a suitable solvent (e.g., methanol, dioxane, or a mixture of DMF/water; 10-20 mL) in a quartz or borosilicate glass reaction vessel.

-

Purge the suspension with nitrogen or argon for 15 minutes to remove oxygen, which can quench the excited state of the linker.

-

Irradiate the suspension with a UV lamp (e.g., mercury lamp) equipped with a filter to isolate the 365 nm wavelength. The vessel should be positioned to ensure even illumination.

-

Continue irradiation with gentle agitation for 3-24 hours. The optimal time should be determined empirically by taking small aliquots of the supernatant and analyzing the concentration of the cleaved peptide by HPLC.[1]

-

Once cleavage is complete, proceed to the workup.

Protocol 6: Post-Cleavage Workup and Peptide Isolation

-

Filtration: Filter the resin through a sintered glass funnel and collect the filtrate.

-

Washing: Wash the resin with two small portions of the cleavage solvent (e.g., methanol) and combine the filtrates.[10]

-

Precipitation: Add the combined filtrate to a centrifuge tube containing 8-10 volumes of cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.[10][11]

-

Incubation: If precipitation is slow, store the mixture at -20 °C for 1 hour or overnight.

-

Collection: Centrifuge the mixture to pellet the peptide and carefully decant the ether.

-

Washing: Wash the peptide pellet twice more with cold ether to remove organic byproducts (e.g., o-nitrosobenzaldehyde).

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the key workflows and mechanisms involved in using the this compound linker.

Caption: Synthesis and Immobilization of the Photocleavable Linker.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Caption: Mechanism of Photocleavage.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

Application Notes and Protocols for 4-(Bromomethyl)-3-nitrobenzoic acid as a Photocleavable Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-3-nitrobenzoic acid is a versatile bifunctional molecule that serves as a photocleavable linker, belonging to the o-nitrobenzyl (ONB) class of photo-labile compounds.[1] Its unique structure, featuring a bromomethyl group for conjugation and a nitro-substituted aromatic ring susceptible to UV light-induced cleavage, makes it an invaluable tool in various fields, including drug delivery, proteomics, and surface chemistry.[1][2] The ONB moiety allows for the precise spatial and temporal release of tethered molecules upon irradiation with near-UV light, typically around 365 nm.[2][3] This controlled release mechanism is highly advantageous for applications requiring on-demand activation or release of bioactive compounds.[4]

The photocleavage of o-nitrobenzyl derivatives is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges and hydrolyzes to release the conjugated molecule and forms a 2-nitrosobenzaldehyde byproduct.[5]

This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of this compound as a photocleavable linker.

Data Presentation

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 55715-03-2 | |

| Molecular Formula | C₈H₆BrNO₄ | |

| Molecular Weight | 260.04 g/mol | |

| Appearance | White to light yellow crystalline powder | |